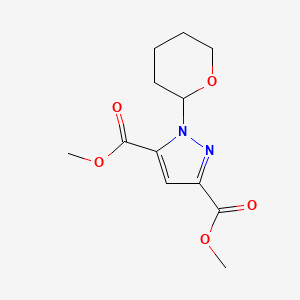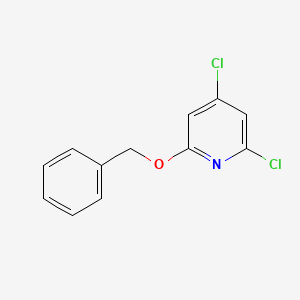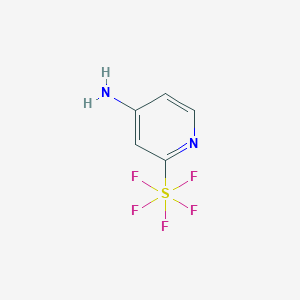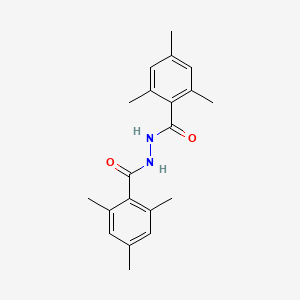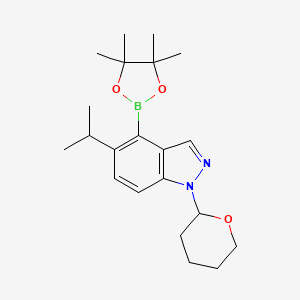
5-Isopropyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of several functional groups, including an isopropyl group, a tetrahydropyranyl group, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multiple steps, including the formation of the indazole core and the introduction of the various functional groups. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of a suitable precursor, such as a hydrazine derivative and an ortho-substituted benzene derivative.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides and a suitable base.
Attachment of the Tetrahydropyranyl Group: The tetrahydropyranyl group can be introduced through a protection reaction using dihydropyran and an acid catalyst.
Formation of the Dioxaborolane Group: The dioxaborolane group can be introduced through a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halides, nucleophiles, and electrophiles.
Coupling Reactions: Common reagents include palladium catalysts, bases such as potassium carbonate, and aryl or vinyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while coupling reactions may yield biaryl or vinyl-aryl compounds.
Scientific Research Applications
5-Isopropyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used as a probe or ligand in biological studies to investigate enzyme activity, protein interactions, and cellular processes.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-1H-indazole: Lacks the tetrahydropyranyl and dioxaborolane groups, resulting in different chemical properties and reactivity.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the isopropyl and dioxaborolane groups, leading to different applications and reactivity.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole:
Uniqueness
5-Isopropyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis, drug discovery, and materials science.
Properties
Molecular Formula |
C21H31BN2O3 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
1-(oxan-2-yl)-5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C21H31BN2O3/c1-14(2)15-10-11-17-16(13-23-24(17)18-9-7-8-12-25-18)19(15)22-26-20(3,4)21(5,6)27-22/h10-11,13-14,18H,7-9,12H2,1-6H3 |
InChI Key |
BQGKGJUIYJKOSI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3C4CCCCO4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
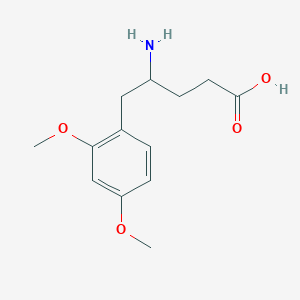
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
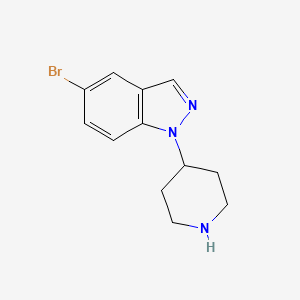
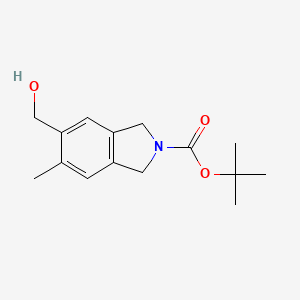
![Ethyl 4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15362859.png)

